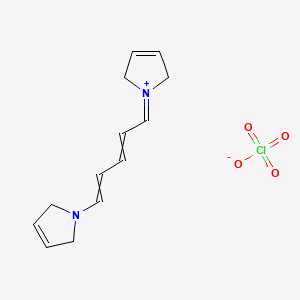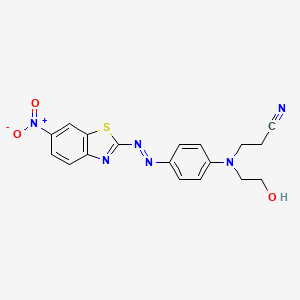
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile is a complex organic compound with the molecular formula C18H16N6O3S . It is characterized by the presence of a benzothiazole ring, a nitro group, and an azo linkage, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Azo Coupling: The nitrated benzothiazole is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with an aniline derivative to form the azo linkage.
Hydroxyethylation: The resulting azo compound is reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Propiononitrile Introduction: Finally, the hydroxyethylated azo compound is reacted with acrylonitrile under basic conditions to form the propiononitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 3-(N-(2-Hydroxyethyl)-p-((6-methylbenzothiazol-2-yl)azo)anilino)propiononitrile
- 3-(N-(2-Hydroxyethyl)-p-((6-chlorobenzothiazol-2-yl)azo)anilino)propiononitrile
- 3-(N-(2-Hydroxyethyl)-p-((6-aminobenzothiazol-2-yl)azo)anilino)propiononitrile
Uniqueness
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
24112-29-6 |
|---|---|
分子式 |
C18H16N6O3S |
分子量 |
396.4 g/mol |
IUPAC名 |
3-[N-(2-hydroxyethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C18H16N6O3S/c19-8-1-9-23(10-11-25)14-4-2-13(3-5-14)21-22-18-20-16-7-6-15(24(26)27)12-17(16)28-18/h2-7,12,25H,1,9-11H2 |
InChIキー |
LVDNXHCLMAIUDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])N(CCC#N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


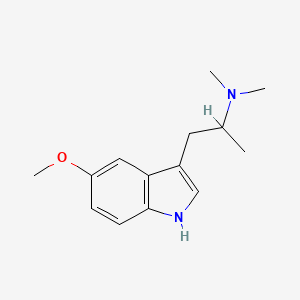



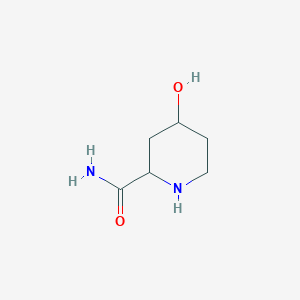
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
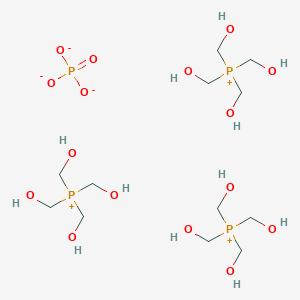
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
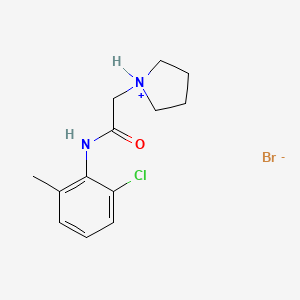
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

